

Technical Guide: Synthesis and Characterization of Benzoyl-DL-leucine

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Compound of Interest

Compound Name: **Benzoyl-DL-leucine**

Cat. No.: **B105390**

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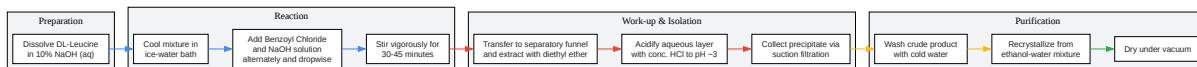
Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **Benzoyl-DL-leucine**, an important amino acid derivative. Utilized as a building block in peptide synthesis and as an intermediate in the development of various pharmaceuticals, a thorough understanding of its preparation and analytical validation is crucial.[1] This document details the widely-used Schotten-Baumann reaction for its synthesis, followed by a systematic approach to its purification and characterization using modern analytical techniques. The provided experimental protocols and data are intended to serve as a practical resource for researchers in medicinal chemistry, biochemistry, and drug development.

Synthesis of Benzoyl-DL-leucine via Schotten-Baumann Reaction

The synthesis of **Benzoyl-DL-leucine** is commonly achieved through the Schotten-Baumann reaction. This method involves the acylation of the primary amine of DL-leucine with benzoyl chloride in the presence of a base.[2][3][4] The base, typically aqueous sodium hydroxide, serves two primary functions: it deprotonates the amino group to increase its nucleophilicity and neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards amide formation.[2][5] The reaction is often performed in a two-phase

solvent system, where the reactants and product remain primarily in an organic phase while the base is in the aqueous phase.[4][6]



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Caption: Workflow for the synthesis of **Benzoyl-DL-leucine**.

Detailed Experimental Protocol: Synthesis

- Preparation: In a 250 mL beaker, dissolve 5.0 g of DL-leucine in 75 mL of 10% aqueous sodium hydroxide solution. Cool the solution in an ice-water bath.
- Reaction: While maintaining the cool temperature and stirring vigorously, add 6.5 mL of benzoyl chloride and 25 mL of 10% sodium hydroxide solution dropwise and alternately over a period of approximately 20-30 minutes. The benzoyl chloride should be added from a dropping funnel and the base from another.
- Stirring: After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for an additional 30-45 minutes.
- Work-up: Transfer the mixture to a separatory funnel. Extract with two 30 mL portions of diethyl ether to remove any unreacted benzoyl chloride and benzoic acid. Discard the ether layers.
- Precipitation: Return the aqueous layer to the beaker and cool it again in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic to litmus paper (approximately pH 3). A white precipitate of **Benzoyl-DL-leucine** will form.
- Isolation: Collect the crude product by suction filtration using a Büchner funnel.

Purification

- Washing: Wash the collected precipitate on the filter paper with two 20 mL portions of cold water to remove any inorganic salts.

- Recrystallization: Transfer the crude product to a beaker and recrystallize from a hot ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
- Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Characterization of Benzoyl-DL-leucine

Once synthesized and purified, the identity and purity of the compound must be confirmed. This is achieved through a combination of physicochemical property measurements and spectroscopic analysis.

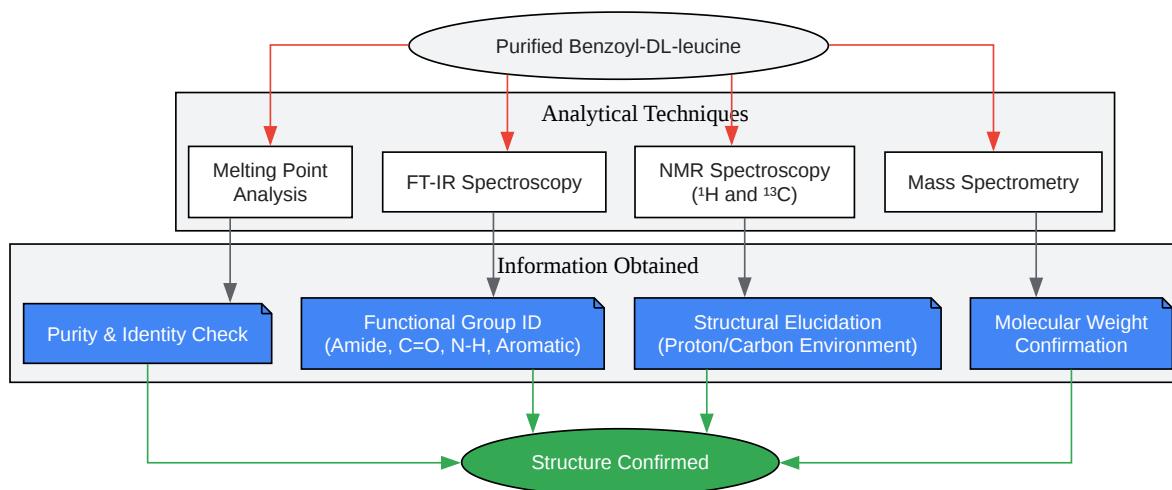
Physicochemical Properties

The fundamental properties of **Benzoyl-DL-leucine** are summarized in the table below. These constants are critical for preliminary identification and purity assessment.

Property	Value
IUPAC Name	2-Benzamido-4-methylpentanoic acid
Molecular Formula	C ₁₃ H ₁₇ NO ₃ ^{[7][8]}
Molecular Weight	235.28 g/mol ^{[7][8][9]}
Appearance	White to off-white crystalline powder ^[9]
Melting Point	140-144 °C ^[10]
CAS Number	17966-67-5 ^[8]
Purity	>99.0% (Typically assessed by HPLC) ^[9]

Spectroscopic Analysis Workflow

A logical workflow is employed to confirm the molecular structure of the synthesized product. This typically involves a series of spectroscopic techniques, each providing unique information about the molecule's functional groups, connectivity, and overall mass.



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Caption: Logical workflow for the characterization of **Benzoyl-DL-leucine**.

Experimental Protocols: Characterization

A. Melting Point Determination

- Methodology: A small amount of the dried, crystalline product is packed into a capillary tube. The melting point is determined using a standard melting point apparatus. The observed range should be sharp (typically within 1-2 °C) and consistent with the literature value (140-144 °C) for a pure sample.[10]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Methodology: An IR spectrum is obtained using a KBr pellet or Attenuated Total Reflectance (ATR) method. The sample is scanned from approximately 4000 to 400 cm⁻¹.
- Expected Characteristic Peaks:

- ~3300 cm⁻¹: N-H stretching of the secondary amide.
- ~3000-2800 cm⁻¹: C-H stretching of the alkyl groups (isobutyl).
- ~1720 cm⁻¹: C=O stretching of the carboxylic acid.
- ~1630 cm⁻¹: C=O stretching of the amide (Amide I band).
- ~1540 cm⁻¹: N-H bending of the amide (Amide II band).
- ~1600, 1490 cm⁻¹: C=C stretching within the aromatic (benzoyl) ring.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Methodology: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
- Expected ¹H NMR Signals:
 - ~7.4-7.9 ppm: Multiplets corresponding to the 5 protons of the monosubstituted benzene ring.
 - ~8.5 ppm: A doublet corresponding to the amide N-H proton.
 - ~4.5 ppm: A multiplet for the alpha-proton (CH) adjacent to the nitrogen and carbonyl group.
 - ~1.5-1.8 ppm: Multiplets for the β- and γ-protons of the leucine side chain (CH₂ and CH).
 - ~0.9 ppm: Two doublets for the six diastereotopic methyl protons (CH₃) of the isobutyl group.
 - ~12-13 ppm: A broad singlet for the carboxylic acid proton (if not exchanged with D₂O).
- Expected ¹³C NMR Signals:
 - ~174 ppm: Carboxylic acid carbonyl carbon.
 - ~167 ppm: Amide carbonyl carbon.

- ~127-134 ppm: Carbons of the aromatic ring.
- ~52 ppm: Alpha-carbon.
- ~40 ppm, ~24 ppm: Carbons of the isobutyl side chain.
- ~21-23 ppm: Methyl carbons.

D. Mass Spectrometry (MS)

- Methodology: Mass spectra are typically obtained using Electrospray Ionization (ESI) coupled with a suitable mass analyzer (e.g., TOF or Quadrupole).[11] This technique is valuable for confirming the molecular weight of the target compound.[12]
- Expected Result: The spectrum should show a prominent ion peak corresponding to the molecular weight of **Benzoyl-DL-leucine** plus a proton $[M+H]^+$ at m/z 236.29 or a sodium adduct $[M+Na]^+$ at m/z 258.27, confirming the molecular formula $C_{13}H_{17}NO_3$.

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